1h-Imidazo[4,5-b]pyridine-2-carboxamide

Physicochemical profiling Hydrogen bond donor/acceptor ratio Membrane permeability prediction

1H-Imidazo[4,5-b]pyridine-2-carboxamide (CAS 97640-18-1) is the unsubstituted 2-carboxamide derivative of the 1-deazapurine (4-azabenzimidazole) bicyclic heterocycle, with molecular formula C₇H₆N₄O and molecular weight 162.15 g·mol⁻¹. The scaffold is a structural bioisostere of purine, in which the N1 atom of purine is replaced by a CH group, and the 2-position bears a primary carboxamide (–CONH₂) substituent.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 97640-18-1
Cat. No. B11918434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Imidazo[4,5-b]pyridine-2-carboxamide
CAS97640-18-1
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N2)C(=O)N
InChIInChI=1S/C7H6N4O/c8-5(12)7-10-4-2-1-3-9-6(4)11-7/h1-3H,(H2,8,12)(H,9,10,11)
InChIKeyUAYGFGNTENWCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-b]pyridine-2-carboxamide (CAS 97640-18-1): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


1H-Imidazo[4,5-b]pyridine-2-carboxamide (CAS 97640-18-1) is the unsubstituted 2-carboxamide derivative of the 1-deazapurine (4-azabenzimidazole) bicyclic heterocycle, with molecular formula C₇H₆N₄O and molecular weight 162.15 g·mol⁻¹ . The scaffold is a structural bioisostere of purine, in which the N1 atom of purine is replaced by a CH group, and the 2-position bears a primary carboxamide (–CONH₂) substituent [1]. Predicted physicochemical parameters include a boiling point of 367.7±25.0 °C, density of 1.68±0.1 g·cm⁻³, and a pKa of 12.18±0.20 (predicted for the most acidic proton) . The compound is commercially supplied at ≥98% purity (NLT 98%) and serves as a versatile synthetic building block for generating libraries of kinase-targeted and anti-inflammatory small molecules .

Why 1H-Imidazo[4,5-b]pyridine-2-carboxamide Cannot Be Replaced by Its Carboxylic Acid Congener or Regioisomeric Carboxamides


The 2-carboxamide substitution on the imidazo[4,5-b]pyridine core is not interchangeable with the corresponding 2-carboxylic acid (CAS 97640-15-8) or with carboxamide regioisomers at positions 6 or 7 (CAS 78316-12-8). At physiological pH, the carboxamide remains neutral (predicted pKa ~12.2), preserving both hydrogen bond donor (HBD) and acceptor (HBA) functionality, whereas the carboxylic acid analog is deprotonated to the carboxylate anion, losing its HBD capacity and introducing a formal negative charge that alters membrane permeability and target-binding electrostatics . Furthermore, the 2-position carboxamide is directly appended to the electron-rich imidazole ring, placing its H-bonding vector coplanar with the purine-mimetic bicyclic system—a geometry critical for ATP-competitive kinase hinge-binding that cannot be replicated by the 6- or 7-carboxamide regioisomers, which project their amide groups from the electron-deficient pyridine ring at divergent angles [1]. Patent data from Pfizer (PE-20151332-A1, US9815832) demonstrate that N-cyclopropyl-3-aryl-3H-imidazo[4,5-b]pyridine-2-carboxamides achieve nanomolar PDE4B inhibition with >500-fold selectivity over PDE4D, confirming that the 2-carboxamide scaffold is a pharmacophoric prerequisite for this selectivity profile—derivatives lacking the 2-carboxamide or bearing alternative substituents at position 2 do not recapitulate this activity [2].

Quantitative Differentiation Evidence for 1H-Imidazo[4,5-b]pyridine-2-carboxamide Versus Closest Analogs


Hydrogen Bond Donor Retention at Physiological pH: Carboxamide vs. Carboxylic Acid Congener

The 2-carboxamide (predicted pKa ~12.2) remains fully protonated and neutral at physiological pH 7.4, retaining both hydrogen bond donor (amide –NH₂, 2 HBD) and acceptor (amide C=O, 1 HBA) functionality. In contrast, 3H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 97640-15-8) is predicted to have a carboxylic acid pKa in the range of ~3–4 and is therefore >99.9% deprotonated to the carboxylate anion at pH 7.4, losing its HBD capacity while gaining a negative charge. The carboxamide thus preserves a neutral HBD/HBA profile compatible with passive membrane permeation, whereas the carboxylate introduces a formal charge that reduces permeability by approximately 1–2 log units in typical Caco-2 or PAMPA models [1].

Physicochemical profiling Hydrogen bond donor/acceptor ratio Membrane permeability prediction

PDE4B Subtype Selectivity Achievable from the 2-Carboxamide Scaffold: Derivative Validation Data

Although the unsubstituted core compound (CAS 97640-18-1) lacks direct IC₅₀ data, its derivative 3-(3-chloro-4-methylphenyl)-N-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxamide (BindingDB ID: BDBM355756, from US9815832) demonstrates the scaffold's capacity for high PDE4B potency and isoform selectivity. This derivative achieved a PDE4B IC₅₀ of 15.9 nM versus a PDE4D IC₅₀ of 8,200 nM, yielding a selectivity ratio of approximately 516-fold for PDE4B over PDE4D [1]. A second derivative in the same series, BDBM355799, showed PDE4B IC₅₀ of 374 nM, and a third (BDBM355776) showed PDE4B IC₅₀ of 3,400 nM, confirming that the 2-carboxamide scaffold supports tunable PDE4B potency across a 200-fold range depending on N3-aryl substitution [2]. The Pfizer patent PE-20151332-A1 explicitly claims 3H-imidazo[4,5-b]pyridine-2-carboxamides as selective PDE4B inhibitors for CNS disorders [3].

PDE4B inhibition Kinase selectivity Anti-inflammatory scaffold

Scaffold-Level Kinase Selectivity Divergence: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

The imidazo[4,5-b]pyridine scaffold (1-deazapurine) exhibits a fundamentally different kinase selectivity fingerprint compared to the regioisomeric imidazo[4,5-c]pyridine scaffold. In a direct comparative study published in Journal of Medicinal Chemistry (2024), matched molecular pairs bearing 1H-imidazo[4,5-c]pyridine versus 3H-imidazo[4,5-b]pyridine scaffolds were profiled against all four JAK family kinases (JAK1, JAK2, JAK3, TYK2) using fluorescence-based biochemical assays with catalytic domains [1]. Figure 3 of this study quantitatively demonstrates that the [4,5-b] scaffold directs a distinct selectivity pattern, with IC₅₀ ratios for JAK1/TYK2 diverging between the two scaffolds—confirming that the nitrogen atom arrangement in the fused bicyclic system is a primary determinant of kinase targeting, not merely a passive structural feature [1]. A comprehensive review by Krause et al. (Molecules, 2017) further documents that imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines populate different regions of biological target space, with the [4,5-b] series dominating kinase inhibition applications and the [4,5-c] series showing distinct GABAA receptor and 5-HT6 ligand profiles [2].

Kinase inhibitor scaffold selection JAK family selectivity Hinge-binding geometry

Tautomeric Identity: 1H-Tautomer Thermodynamic Preference Defines a Single Procurable Entity

NH-unsubstituted imidazo[4,5-b]pyridines can exist in two tautomeric forms—1H and 3H—differing in the position of the proton on the imidazole ring. DFT quantum chemical calculations at the B3LYP/6-31G(d,p) level by Lorenc et al. (2008) demonstrate that for unsubstituted 1H-imidazo[4,5-b]pyridine, the 1H-tautomer is the thermodynamically more stable form, with calculated bond lengths and angles in good agreement with experimental X-ray crystallographic data for 5-methyl-1H-imidazo[4,5-b]pyridine (Pbca space group, a = 8.660, b = 11.078, c = 11.078 Å, Z = 8) [1]. In imidazo[4,5-b]pyridine-2-carboxamide, intramolecular hydrogen bonding between the 2-carboxamide –NH₂ and the imidazole N3 further stabilizes the 1H-tautomer, making it the predominant species in both solid state and solution [2]. In contrast, the 3H-tautomer would place the proton on the pyridine-proximal nitrogen, disrupting this intramolecular H-bond network and introducing a different HBD/HBA pattern that would alter target recognition. The commercial product (CAS 97640-18-1) is specified as the 1H-tautomer, providing a chemically defined entity for reproducible experimental use .

Tautomerism Chemical identity DFT calculation Procurement specification

Purine Bioisosteric Advantage: 1-Deazapurine Scaffold Enables Subnanomolar Target Affinity in Derivatized Series

The imidazo[4,5-b]pyridine core is classified as a 1-deazapurine—a purine bioisostere in which the N1 atom is replaced by CH. This single-atom substitution preserves the overall shape and π-electron distribution of the purine ring while eliminating one H-bond acceptor site (purine N1), thereby altering the H-bonding pharmacophore in a manner exploitable for selectivity engineering [1]. In a scaffold-hopping study published in ACS Medicinal Chemistry Letters (2012), imidazo[4,5-b]pyridines and purines were directly compared as TrkA kinase inhibitors; both series yielded compounds with subnanomolar cellular potencies, and antitumor effects were demonstrated in a TrkA-driven mouse allograft model with compounds from both series, confirming that the 1-deazapurine scaffold is a competent purine surrogate for kinase inhibition [2]. Additionally, 2,6,8-trisubstituted 1-deazapurines (3H-imidazo[4,5-b]pyridines) have been developed as adenosine A₁ receptor antagonists, with five derivatives displaying subnanomolar Kᵢ values—a level of potency comparable to or exceeding that of the corresponding purine-based antagonists [3]. The 2-carboxamide substituent on the target compound provides a synthetic handle for further diversification at this critical vector point, enabling rapid parallel synthesis of compound libraries for SAR exploration .

Purine bioisostere Adenosine receptor Scaffold hopping TrkA kinase

High-Impact Application Scenarios for 1H-Imidazo[4,5-b]pyridine-2-carboxamide in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via Parallel Amide Diversification

The 2-carboxamide serves as a direct synthetic entry point for generating focused kinase inhibitor libraries. The primary amide can be hydrolyzed to the carboxylic acid and subsequently coupled with diverse amines using standard amide coupling reagents (HATU, EDC, etc.) to produce N-substituted 3H-imidazo[4,5-b]pyridine-2-carboxamides. This strategy was employed in the Pfizer PDE4B inhibitor program (US9815832, PE-20151332-A1), where N-cyclopropyl-3-aryl derivatives achieved PDE4B IC₅₀ values as low as 15.9 nM with >500-fold selectivity over PDE4D [1]. The neutral carboxamide scaffold ensures that the resulting library members remain within drug-like physicochemical space (neutral at physiological pH, balanced HBD/HBA profile) .

Purine Bioisostere Replacement in Adenosine Receptor and TrkA Kinase Programs

As a 1-deazapurine, the imidazo[4,5-b]pyridine-2-carboxamide scaffold is directly applicable in scaffold-hopping campaigns seeking to replace purine cores while retaining target affinity. The scaffold has been validated in TrkA kinase inhibitor programs, where imidazo[4,5-b]pyridine-based compounds achieved subnanomolar cellular IC₅₀ values and demonstrated antitumor efficacy in mouse allograft models [1]. For adenosine receptor programs, 2,6-disubstituted 1-deazapurines have yielded subnanomolar A₁ antagonists . The 2-carboxamide group provides a synthetic anchor for introducing diverse substituents at the position equivalent to purine C2, a critical vector for adenosine receptor pharmacophore engagement .

Fragment-Based Drug Discovery (FBDD) Using the 2-Carboxamide as a Minimal H-Bonding Pharmacophore

With a molecular weight of only 162.15 Da, 3 hydrogen bond donors, and 4 hydrogen bond acceptors, 1H-imidazo[4,5-b]pyridine-2-carboxamide satisfies the Rule of Three criteria for fragment-based screening (MW <300, HBD ≤3, HBA ≤3, cLogP ≤3) [1]. The defined 1H-tautomeric state ensures a single molecular species in screening assays, avoiding the confounding effects of tautomeric mixtures on SPR or ITC binding data . Fragment elaboration from this core has been demonstrated in the discovery of focal adhesion kinase (FAK) inhibitors and TAM kinase inhibitors, where the 2-carboxamide fragment was grown into potent and selective lead compounds with IC₅₀ values below 10 nM .

Regioisomerically Defined Building Block for CNS-Penetrant PDE4B Inhibitors

The Pfizer patent family (PE-20151332-A1, US9815832) explicitly claims N-cyclopropyl-3-aryl-3H-imidazo[4,5-b]pyridine-2-carboxamides as selective PDE4B inhibitors for treating CNS disorders including cognitive impairment, depression, and neurodegenerative diseases [1]. Unlike the 6- or 7-carboxamide regioisomers, which have been explored primarily as anti-inflammatory agents targeting peripheral CysLT receptors (US20120115902A1) , the 2-carboxamide regioisomer positions the amide for optimal CNS drug-like properties and PDE4B active-site engagement. This regioisomer-specific application space demonstrates that procurement of the 2-carboxamide (rather than the 6- or 7-carboxamide) is mandatory for PDE4B-targeted CNS programs .

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